Cas no 148134-77-4 (2-(METHOXYMETHYL)-1H-PYRROLE)
2-(METHOXYMETHYL)-1H-PYRROLE Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole, 2-(methoxymethyl)-
- 2-(METHOXYMETHYL)-1H-PYRROLE
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- MDL: MFCD19224111
- Inchi: 1S/C6H9NO/c1-8-5-6-3-2-4-7-6/h2-4,7H,5H2,1H3
- InChI Key: NNLJLOHWIPVZSZ-UHFFFAOYSA-N
- SMILES: N1C=CC=C1COC
2-(METHOXYMETHYL)-1H-PYRROLE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3189869-1.0g |
2-(METHOXYMETHYL)-1H-PYRROLE |
148134-77-4 | 1.0g |
$1150.0 | 2023-02-06 | ||
| Enamine | EN300-3189869-2.5g |
2-(METHOXYMETHYL)-1H-PYRROLE |
148134-77-4 | 2.5g |
$2384.0 | 2023-09-05 | ||
| Enamine | EN300-3189869-5.0g |
2-(METHOXYMETHYL)-1H-PYRROLE |
148134-77-4 | 5.0g |
$3018.0 | 2023-02-06 | ||
| Enamine | EN300-3189869-10.0g |
2-(METHOXYMETHYL)-1H-PYRROLE |
148134-77-4 | 10.0g |
$3795.0 | 2023-02-06 | ||
| Enamine | EN300-3189869-1g |
2-(METHOXYMETHYL)-1H-PYRROLE |
148134-77-4 | 1g |
$1150.0 | 2023-09-05 | ||
| Enamine | EN300-3189869-5g |
2-(METHOXYMETHYL)-1H-PYRROLE |
148134-77-4 | 5g |
$3018.0 | 2023-09-05 | ||
| Enamine | EN300-3189869-10g |
2-(METHOXYMETHYL)-1H-PYRROLE |
148134-77-4 | 10g |
$3795.0 | 2023-09-05 |
2-(METHOXYMETHYL)-1H-PYRROLE Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-(METHOXYMETHYL)-1H-PYRROLE
Introduction to 2-(METHOXYMETHYL)-1H-PYRROLE (CAS No. 148134-77-4)
2-(Methoxymethyl)-1H-pyrrole, also known by its CAS number 148134-77-4, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique pyrrole ring structure, which is substituted with a methoxymethyl group at the 2-position. The pyrrole ring, a five-membered heterocyclic aromatic compound, is a fundamental building block in various natural products and synthetic molecules, making 2-(methoxymethyl)-1H-pyrrole an essential intermediate in numerous chemical processes.
The methoxymethyl group in 2-(methoxymethyl)-1H-pyrrole serves as a protective group for the nitrogen atom of the pyrrole ring. This protective functionality is crucial in many synthetic pathways where the nitrogen needs to be shielded from reactive conditions until a specific stage of the synthesis. The ability to selectively deprotect the nitrogen at a later stage allows for greater control over the final product's structure and properties.
Recent research has highlighted the potential applications of 2-(methoxymethyl)-1H-pyrrole in various fields. In medicinal chemistry, this compound has been used as a key intermediate in the synthesis of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(methoxymethyl)-1H-pyrrole exhibit potent anti-inflammatory and anti-cancer activities. These derivatives were found to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation, making them promising candidates for further drug development.
In materials science, 2-(methoxymethyl)-1H-pyrrole has shown promise as a precursor for the synthesis of conductive polymers and other functional materials. The pyrrole ring is known for its ability to form conjugated systems, which are essential for electronic and optical properties. By incorporating the methoxymethyl group, researchers can fine-tune the electronic properties of these materials, leading to applications in organic electronics, sensors, and energy storage devices.
The synthetic versatility of 2-(methoxymethyl)-1H-pyrrole is further enhanced by its reactivity with various functional groups. For example, it can undergo electrophilic substitution reactions at the 3- and 4-positions of the pyrrole ring, allowing for the introduction of diverse substituents. Additionally, the methoxymethyl group can be selectively removed under mild conditions, providing access to other valuable intermediates such as 2-methoxypyridine and 2-methoxyindole.
In terms of safety and handling, 2-(methoxymethyl)-1H-pyrrole should be stored under inert conditions to prevent degradation and contamination. It is important to note that while this compound is not classified as hazardous or controlled, proper safety protocols should always be followed when handling any chemical substance.
The growing interest in 2-(methoxymethyl)-1H-pyrrole reflects its potential to contribute to advancements in multiple scientific disciplines. As research continues to uncover new applications and properties of this compound, it is likely that its importance will only increase in the coming years. Whether used as a building block in complex organic syntheses or as a precursor for advanced materials, 2-(methoxymethyl)-1H-pyrrole remains a valuable tool in the chemist's arsenal.
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